Enantiomeric Purity and Optical Rotation: Guaranteeing Stereochemical Integrity for Asymmetric Synthesis
Commercial N-benzyl-L-proline ethyl ester is supplied with a minimum purity of 97.0% (sum of enantiomers, GC) and a specific optical rotation [α]20/D of −62±2° (neat) . This high enantiomeric purity is critical for asymmetric synthesis applications. In contrast, the free acid N-benzyl-L-proline (CAS 31795-93-4) exhibits a specific rotation of −29±2° (c=1 in EtOH) . The D-enantiomer, N-benzyl-D-proline ethyl ester (CAS 172478-10-3), has a reported density of 1.046 g/mL at 25°C [1], underscoring the need for rigorous stereochemical specification to avoid procurement of the incorrect antipode.
| Evidence Dimension | Specific Optical Rotation [α]20/D |
|---|---|
| Target Compound Data | −62±2° (neat) |
| Comparator Or Baseline | N-Benzyl-L-proline (free acid): −29±2° (c=1 in EtOH) |
| Quantified Difference | Target compound is more levorotatory (Δ ≈ 33°) and measured neat vs. in ethanol solution. |
| Conditions | Neat (target) vs. ethanol solution (comparator) |
Why This Matters
The distinct optical rotation value serves as a rapid, quantitative identity check, ensuring the correct enantiomer (L-form) is procured and used, preventing costly synthetic failures due to stereochemical mismatch.
- [1] ChemWhat. (n.d.). N-Benzyl-D-proline ethyl ester CAS#: 172478-10-3. View Source
